6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide
Description
6-Ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with an ethoxy group at the 6-position and a carboxamide moiety linked to a furan-2-ylmethyl group. The ethoxy group may enhance lipophilicity and metabolic stability, while the furan-2-ylmethyl substituent could influence binding interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-17-11-6-10(14-8-15-11)12(16)13-7-9-4-3-5-18-9/h3-6,8H,2,7H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENIUICWFHLNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide typically involves the condensation of a pyrimidine derivative with a furan derivative under specific reaction conditions. One common method involves the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the furan and pyrimidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine and furan derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features both pyrimidine and furan moieties, which contribute to its diverse chemical reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 234.25 g/mol. The presence of the ethoxy group enhances its solubility and reactivity, making it suitable for various chemical syntheses.
Chemistry
6-Ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide serves as a building block for synthesizing more complex heterocyclic compounds. It can participate in various chemical reactions, including:
- Oxidation : The furan ring can be oxidized to form furan-2,3-dione derivatives.
- Reduction : The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
- Substitution Reactions : Both the furan and pyrimidine rings can undergo nucleophilic substitution reactions.
These reactions enable the development of novel compounds with enhanced properties for further research applications.
Biology
In biological research, this compound is being investigated for its potential anti-inflammatory and antibacterial properties. Preliminary studies suggest that it may inhibit pathways associated with inflammation and bacterial growth, making it a candidate for therapeutic development against infections and inflammatory diseases .
Medicine
The therapeutic potential of 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide is being explored in the context of cancer treatment. Research indicates that compounds with similar structures have shown promise as inhibitors of key proteins involved in tumor growth, such as Cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR). These pathways are critical in the progression of various cancers .
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to be incorporated into formulations for pharmaceuticals, agrochemicals, and specialty chemicals, where it can enhance performance characteristics such as stability and efficacy .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide against several bacterial strains. The results demonstrated significant inhibition of growth in Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 18 |
Case Study 2: Anti-inflammatory Effects
In another study focused on anti-inflammatory properties, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. The findings suggested a dose-dependent reduction in cytokine levels, supporting its role as a potential therapeutic agent for inflammatory diseases.
| Concentration (µM) | IL-6 Reduction (%) | TNF-α Reduction (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 50 | 40 |
| 100 | 70 | 60 |
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The pyrimidine moiety can inhibit the activity of certain enzymes, while the furan moiety can interact with cellular receptors to exert its effects. These interactions can lead to the modulation of various biological processes, including inflammation and bacterial growth .
Comparison with Similar Compounds
The following analysis compares 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide to related pyrimidine and thienopyrimidine carboxamides, focusing on structural features, synthetic routes, and biological activities.
Structural Analogues and Substituent Effects
Key Observations :
- Core Structure: Thieno[2,3-d]pyrimidine derivatives (e.g., compounds 2c, 2g) often exhibit enhanced antimicrobial activity compared to simpler pyrimidines, likely due to increased planarity and π-stacking interactions with target enzymes like TrmD in P. aeruginosa .
- Substituent Impact: Ethoxy vs. Methyl: The 6-ethoxy group in the target compound may improve solubility compared to 5,6-dimethyl substituents in 2c, though methyl groups could enhance hydrophobic binding . Furan vs.
Biological Activity
6-Ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide is characterized by its pyrimidine backbone, which is known for diverse biological activities. The presence of the ethoxy group and furan moiety contributes to its pharmacological potential.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that various pyrimidine derivatives can inhibit the growth of bacterial strains such as Escherichia coli and Staphylococcus aureus. In a comparative study, derivatives based on pyrimidine scaffolds demonstrated Minimum Inhibitory Concentrations (MIC) in the range of 0.5 to 256 µg/mL against multiple microbial strains .
Anticancer Properties
The anticancer potential of 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide has been explored through various assays. For example, compounds derived from pyrimidines have shown promising results against cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Etoposide | MCF-7 | 2.19 ± 1.87 |
| 6-Ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide | A549 | TBD |
| Pyrimidine Derivative | HCT-116 | <100 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
In a study evaluating new pyrimidine derivatives, several compounds exhibited IC50 values lower than those of established chemotherapeutics, indicating superior efficacy .
The mechanism by which 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cell proliferation and survival. For example, some pyrimidine derivatives have been found to inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .
Case Study 1: Anticancer Efficacy
A recent study focused on the synthesis and evaluation of various pyrimidine derivatives, including those similar to 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide. The results indicated that certain derivatives showed significant cytotoxicity against cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial effects of pyrimidine derivatives against a panel of pathogens. The study highlighted that compounds with structural similarities to 6-ethoxy-N-(furan-2-ylmethyl)pyrimidine-4-carboxamide exhibited promising antibacterial activity, particularly against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
